molecular formula C11H14N2O2 B057397 6-Piperidinonicotinic acid CAS No. 120800-50-2

6-Piperidinonicotinic acid

Cat. No. B057397
CAS RN: 120800-50-2
M. Wt: 206.24 g/mol
InChI Key: QLPWWMSKVYYSEY-UHFFFAOYSA-N
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Description

6-Piperidinonicotinic acid is a compound with the molecular formula C11H14N2O2 . It is also known by several synonyms such as 6-piperidin-1-yl nicotinic acid, 6-piperidinonicotinic acid, and 6-piperidin-1-yl pyridine-3-carboxylic acid .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . A specific method for synthesizing piperidine derivatives involves electroreductive cyclization using a flow microreactor . Another method involves an iodine-mediated Hofmann–Löffler reaction .


Molecular Structure Analysis

The molecular structure of 6-Piperidinonicotinic acid consists of a piperidine ring attached to a nicotinic acid molecule . The molecular weight is approximately 206.25 g/mol .


Chemical Reactions Analysis

Piperidine derivatives, including 6-Piperidinonicotinic acid, can participate in various chemical reactions. For instance, they can undergo electroreductive cyclization . They can also participate in the Knoevenagel condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Piperidinonicotinic acid include a density of 1.2±0.1 g/cm3, a boiling point of 417.3±30.0 °C at 760 mmHg, and a molar refractivity of 56.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Inhibition of Carbonic Anhydrase III

“6-Piperidinonicotinic acid” is a 6-substituted nicotinic acid analog that has been studied for its activity against carbonic anhydrase III . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Inhibition of these enzymes has implications in the management of certain medical conditions like glaucoma, epilepsy, and altitude sickness .

Safety and Hazards

6-Piperidinonicotinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

Future Directions

Piperidine derivatives, including 6-Piperidinonicotinic acid, have significant potential in the field of drug discovery . They play a crucial role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPWWMSKVYYSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383387
Record name 6-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Piperidinonicotinic acid

CAS RN

120800-50-2
Record name 6-(Piperidin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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